4-Allyloxy-3-chlorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of 4′-hydroxyphenyl(4-hydroxy-3-allyl)azobenzene, which shares the allyl group feature, is reported to be mesogenic and useful for preparing nematic main-chain segmented polymers . Another synthesis method involves a visible-light induced cascade radical cyclization of sulfinic acids and o-(allyloxy)arylaldehydes to produce functionalized chroman-4-ones . Additionally, 4-chlorobenzaldehyde, which shares the chlorobenzaldehyde component of the target compound, can be synthesized by the Sommelet reaction, yielding a high product yield of more than 96% .
Molecular Structure Analysis
The molecular structure of 4-chlorobenzaldehyde, a related compound, has been determined using gas electron diffraction, microwave spectroscopy, and ab initio calculations, revealing a planar Cs symmetry structure . This suggests that 4-Allyloxy-3-chlorobenzaldehyde may also exhibit a planar structure due to the similar chlorobenzaldehyde moiety. The presence of the allyloxy group could introduce additional conformational flexibility.
Chemical Reactions Analysis
The allyloxy and chlorobenzaldehyde groups are reactive moieties that can participate in various chemical reactions. For example, the allyloxy group can undergo Claisen rearrangement , and the chlorobenzaldehyde component can be involved in condensation reactions to form hydrazones with potential biological activity . These reactions highlight the versatility of the functional groups present in 4-Allyloxy-3-chlorobenzaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-Allyloxy-3-chlorobenzaldehyde have been characterized. For instance, the UV-visible absorption of polymers derived from an allyl-containing azobenzene is reported, with electronic transitions corresponding to the azoaromatic chromophores . The crystal structure of a chlorobenzaldehyde derivative has been determined, showing a nearly planar molecule except for certain moieties . These studies provide insights into the potential properties of 4-Allyloxy-3-chlorobenzaldehyde, such as its optical characteristics and crystal packing behavior.
Scientific Research Applications
Synthesis and Characterization of Segmented Liquid Crystalline Polymers
4-Allyloxy-3-chlorobenzaldehyde has been utilized in the synthesis of specific liquid crystalline polymers. These polymers, containing the azo group in their main chain, display mesogenic properties suitable for creating nematic main-chain segmented polymers. This application is significant due to the unique properties of liquid crystalline polymers, such as their response to external stimuli, making them ideal for advanced material applications (Acierno et al., 2004).
Synthesis of Functionalized Chroman-4-ones
Another application involves the synthesis of functionalized chroman-4-ones. These compounds are synthesized through a silver-catalyzed decarboxylative cascade radical cyclization involving 4-allyloxy-3-chlorobenzaldehyde. This process highlights the chemical versatility and reactivity of this compound in creating structurally complex and potentially biologically active molecules (Hu et al., 2018).
Photochemical Studies
4-Allyloxy-3-chlorobenzaldehyde is also notable in photochemistry. Its derivatives, particularly those involving chromones, have been studied for their photocyclisation properties. This research is crucial for understanding the photochemical behavior of certain organic compounds, which can have implications in fields like photopharmacology and the development of light-responsive materials (Kamboj et al., 2009).
properties
IUPAC Name |
3-chloro-4-prop-2-enoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFXGBKTGDWRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406379 | |
Record name | 4-Allyloxy-3-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3-chlorobenzaldehyde | |
CAS RN |
58236-91-2 | |
Record name | 3-Chloro-4-(2-propen-1-yloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58236-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Allyloxy-3-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-(prop-2-en-1-yloxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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